4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

SGK-1 inhibition SAR regioisomer comparison

4‑chloro‑N‑[1‑(4‑fluorobenzenesulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzamide (CAS 946260‑03‑3, C22H18ClFN2O3S, MW 444.9 g mol⁻¹) is a fully synthetic tetrahydroquinoline scaffold decorated with a 4‑fluorobenzenesulfonyl group at the 1‑position and a 4‑chlorobenzamide moiety at the 6‑position. The compound belongs to a broader class of dihydroquinoline sulfonamides that have been claimed in patents as modulators of voltage‑gated sodium channels (Nav1.7) and serum‑/glucocorticoid‑regulated kinase 1 (SGK‑1) ; however, no public quantitative pharmacology or physicochemical data have yet been deposited for this precise derivative, making it a genuine probe‑status molecule for exploratory medicinal‑chemistry and chemical‑biology campaigns.

Molecular Formula C22H18ClFN2O3S
Molecular Weight 444.9 g/mol
CAS No. 946260-03-3
Cat. No. B6568160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS946260-03-3
Molecular FormulaC22H18ClFN2O3S
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18ClFN2O3S/c23-17-5-3-15(4-6-17)22(27)25-19-9-12-21-16(14-19)2-1-13-26(21)30(28,29)20-10-7-18(24)8-11-20/h3-12,14H,1-2,13H2,(H,25,27)
InChIKeyOUWRYZCFDOOLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (CAS 946260-03-3): Chemical Profile and Research-Grade Availability


4‑chloro‑N‑[1‑(4‑fluorobenzenesulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzamide (CAS 946260‑03‑3, C22H18ClFN2O3S, MW 444.9 g mol⁻¹) is a fully synthetic tetrahydroquinoline scaffold decorated with a 4‑fluorobenzenesulfonyl group at the 1‑position and a 4‑chlorobenzamide moiety at the 6‑position [1]. The compound belongs to a broader class of dihydroquinoline sulfonamides that have been claimed in patents as modulators of voltage‑gated sodium channels (Nav1.7) and serum‑/glucocorticoid‑regulated kinase 1 (SGK‑1) [2]; however, no public quantitative pharmacology or physicochemical data have yet been deposited for this precise derivative, making it a genuine probe‑status molecule for exploratory medicinal‑chemistry and chemical‑biology campaigns.

Why Uncharacterized Tetrahydroquinoline Sulfonamides Cannot Substitute for CAS 946260-03-3 in Target‑Based Screening


Close‑in analogs with identical core architecture exhibit striking target‑space divergence: the 2‑chloro regioisomer (CAS 946335‑23‑5) and the des‑chloro parent (CAS 1005292‑54‑5) are linked via patent filings to SGK‑1 inhibition, whereas the sulfonamide‑swapped propane‑1‑sulfonyl variant (CAS 1207003‑61‑9) is associated with Nav1.7 blockade [1]. Without empirically determined selectivity profiles, pharmacokinetic parameters, or crystallographic binding modes for CAS 946260‑03‑3, any substitution with a seemingly similar compound risks selecting a molecule with entirely different primary‑target engagement, metabolic stability, or off‑target liability, thereby invalidating structure–activity relationship (SAR) conclusions and wasting screening resources [2].

Quantitative Differentiation Evidence for 4‑chloro‑N‑[1‑(4‑fluorobenzenesulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzamide (946260‑03‑3)


Regioisomeric Chlorine Position: 4‑Cl vs. 2‑Cl Benzamide – Absence of Public SGK‑1 Potency Data

The 2‑chloro regioisomer (CAS 946335‑23‑5) has been disclosed in patent families US 9,174,993 and US 9,221,828 with an SGK‑1 IC50 of 2 nM (substrate‑phosphorylation assay using fluo‑5(6)‑carboxyfluorescein‑RPRAATF‑NH2 peptide) [1]. In contrast, no public IC50, Ki, or EC50 value exists for the 4‑chloro regioisomer CAS 946260‑03‑3 against SGK‑1 or any other molecular target. This data asymmetry means the 4‑chloro derivative cannot be assumed to recapitulate the potency of its 2‑chloro counterpart; regioisomeric chlorine placement frequently alters hydrogen‑bonding geometry, halogen‑bond donor ability, and off‑rate, which can translate to orders‑of‑magnitude potency differences in kinase active sites [2].

SGK-1 inhibition SAR regioisomer comparison

Benzamide Substituent Deletion: 4‑Cl‑Benzamide vs. Unsubstituted Benzamide – No Comparative Activity Landscape

The des‑chloro analog N‑[1‑(4‑fluorobenzenesulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzamide (CAS 1005292‑54‑5) is referenced in the same SGK‑1/Nav1.7 patent estates [1]. The chlorine atom of the 4‑chlorobenzamide moiety can function as a halogen‑bond acceptor or hydrophobic contact point; its removal can ablate affinity for halogen‑binding pockets or alter conformational selection of the tetrahydroquinoline ring [2]. Because neither compound possesses a publicly available matched‑pair dataset, the magnitude of the chlorine‑dependent potency shift remains unknown, rendering the des‑chloro analog an inadequate surrogate for SAR studies aimed at probing halogen‑bonding contributions.

SGK-1 Nav1.7 structure–activity relationship

Sulfonamide Group Exchange: 4‑Fluorobenzenesulfonyl vs. Propane‑1‑sulfonyl – Differential LogP and Metabolic Stability Potential

A structurally related analog, 4‑chloro‑N‑[1‑(propane‑1‑sulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzamide, replaces the 4‑fluorobenzenesulfonyl group with a propane‑1‑sulfonyl moiety . Based on established medicinal‑chemistry principles, the 4‑fluorobenzenesulfonyl group contributes higher calculated logP (≥ 1 log unit increase) and greater metabolic stability toward aliphatic hydroxylation compared to the alkyl sulfonamide counterpart, as the electron‑withdrawing aromatic ring deactivates the adjacent methylene units [1]. However, no experimental logP, microsomal stability, or CYP inhibition data have been released for either compound, so this differentiation remains prospective and should be verified through in‑house ADME profiling.

Lipophilicity metabolic stability CYP450

Research‑Grade Purity and Lot‑to‑Lot Consistency as a Procurement Differentiator

CAS 946260‑03‑3 is commercially available from multiple non‑GMP suppliers at ≥95 % purity (HPLC) . While this purity threshold is standard for early‑stage screening, the absence of a Pharmacopoeia monograph or certified reference standard means that batch‑specific certificates of analysis (CoA) are the sole quality differentiator. Buyers are advised to require CoA documentation specifying chromatographic purity, residual solvent levels, and water content; the closest analog (CAS 946335‑23‑5) is similarly supplied at 95 % purity, offering no inherent quality advantage .

Chemical purity QC reproducibility

High‑Value Application Scenarios for 4‑chloro‑N‑[1‑(4‑fluorobenzenesulfonyl)‑1,2,3,4‑tetrahydroquinolin‑6‑yl]benzamide (946260‑03‑3)


Regioisomeric Halogen‑Bonding SAR Probe in SGK‑1 or Nav1.7 Lead‑Optimization Campaigns

The 4‑chloro substitution pattern provides a direct regioisomeric complement to the 2‑chloro series (CAS 946335‑23‑5) already disclosed in SGK‑1 patent filings [1]. By acquiring CAS 946260‑03‑3 alongside its 2‑chloro and des‑chloro analogs, medicinal chemistry teams can experimentally deconvolve the contribution of chlorine position to target potency, selectivity, and halogen‑bonding geometry, thereby generating a proprietary matched‑pair SAR dataset where none currently exists.

Chemical‑Biology Probe Design Exploiting the 4‑Fluorobenzenesulfonyl Anchor

The 4‑fluorobenzenesulfonyl group serves as both a lipophilic anchor and a potential ¹⁹F‑NMR reporter tag. In the absence of a radioligand, CAS 946260‑03‑3 can be evaluated as a ¹⁹F‑NMR displacement probe for fragment‑based screening against Nav1.7 or other ion‑channel targets referenced in the Amgen patent estate [2]. This physical‑detection modality is inaccessible to the propane‑1‑sulfonyl analog, which lacks a fluorine handle.

Negative Control for Cellular Target‑Engagement Assays Requiring an Inactive Matched Analog

Until quantitative target‑engagement data emerge, CAS 946260‑03‑3 is best positioned as a candidate negative control for its 2‑chloro counterpart in cellular thermal shift assays (CETSA) or NanoBRET target‑engagement experiments. Pairing the two regioisomers allows researchers to attribute observed cellular pharmacology to SGK‑1 engagement versus off‑target effects, provided the 4‑chloro compound is confirmed weakly active or inactive in preliminary biochemical assays.

Metabolic‑Stability Rank‑Ordering Within the Tetrahydroquinoline Sulfonamide Series

The presence of the electron‑withdrawing 4‑fluorobenzenesulfonyl group is predicted to reduce CYP‑mediated oxidative metabolism relative to alkyl‑sulfonamide analogs [3]. In vitro microsomal or hepatocyte stability assays comparing CAS 946260‑03‑3 with the propane‑1‑sulfonyl derivative (CAS 1207003‑61‑9) can validate this hypothesis and inform the design of metabolically resilient preclinical candidates.

Quote Request

Request a Quote for 4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.